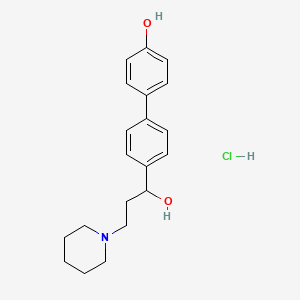
alpha-(4'-Hydroxy-4-biphenylyl)-1-piperidinepropanol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alpha-(4’-Hydroxy-4-biphenylyl)-1-piperidinepropanol hydrochloride is a chemical compound known for its unique structure and properties It is characterized by the presence of a biphenyl group, a piperidine ring, and a propanol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of alpha-(4’-Hydroxy-4-biphenylyl)-1-piperidinepropanol hydrochloride typically involves multiple steps. One common method includes the hydrolysis of a precursor compound, such as R1-COO-Ph-Ph-CO-CR-Y, where R1 is a C1-6 alkyl, cycloalkyl, or aryl group, Ph is phenyl, R is hydrogen or an alkyl group, and Y is a leaving group like chloride, bromide, or iodide . The reaction conditions often involve the use of solvents like methanol or acetone and may require catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps like purification through recrystallization and quality control measures to meet industry standards.
Analyse Chemischer Reaktionen
Types of Reactions
Alpha-(4’-Hydroxy-4-biphenylyl)-1-piperidinepropanol hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under anhydrous conditions to prevent side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Alpha-(4’-Hydroxy-4-biphenylyl)-1-piperidinepropanol hydrochloride has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and disease treatment.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings
Wirkmechanismus
The mechanism of action of alpha-(4’-Hydroxy-4-biphenylyl)-1-piperidinepropanol hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to alpha-(4’-Hydroxy-4-biphenylyl)-1-piperidinepropanol hydrochloride include:
4-Hydroxyphenylboronic acid: Known for its use in Suzuki-Miyaura coupling reactions.
(4’-Hydroxy-4-biphenylyl)boronic acid: Used in organic synthesis and as a reagent in various chemical reactions.
4-Biphenylboronic acid: Utilized in the synthesis of complex organic molecules and as a catalyst in chemical reactions.
Uniqueness
Alpha-(4’-Hydroxy-4-biphenylyl)-1-piperidinepropanol hydrochloride stands out due to its unique combination of functional groups, which confer specific chemical and biological properties
Eigenschaften
CAS-Nummer |
50910-26-4 |
|---|---|
Molekularformel |
C20H26ClNO2 |
Molekulargewicht |
347.9 g/mol |
IUPAC-Name |
4-[4-(1-hydroxy-3-piperidin-1-ylpropyl)phenyl]phenol;hydrochloride |
InChI |
InChI=1S/C20H25NO2.ClH/c22-19-10-8-17(9-11-19)16-4-6-18(7-5-16)20(23)12-15-21-13-2-1-3-14-21;/h4-11,20,22-23H,1-3,12-15H2;1H |
InChI-Schlüssel |
LAICTMWOKBPPRY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(CC1)CCC(C2=CC=C(C=C2)C3=CC=C(C=C3)O)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


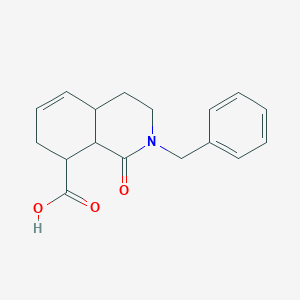
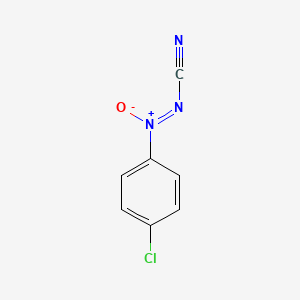



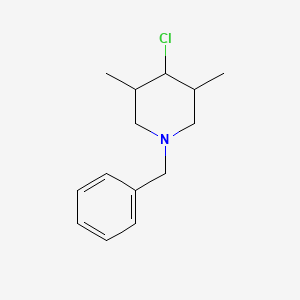
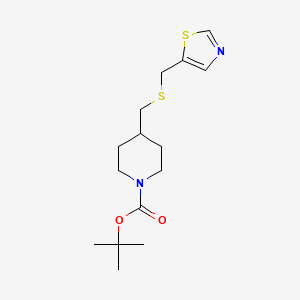
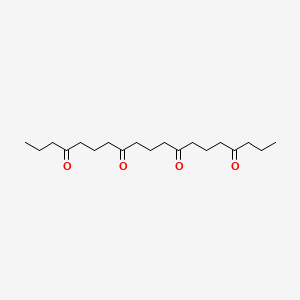
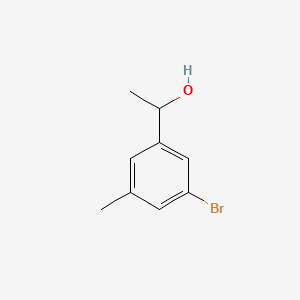

![6-Isopropyl-6-azaspiro[3.4]octan-2-amine](/img/structure/B13971852.png)

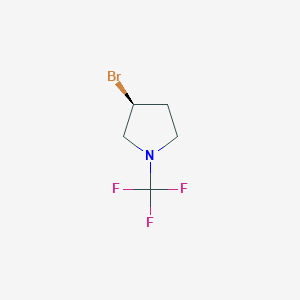
![(6-Cyclopropyl-6-azaspiro[3.4]octan-2-yl)methanethiol](/img/structure/B13971871.png)
